(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
Description
The compound "(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone" features a methanone core linking a pyrrolidinyl ether moiety (substituted with a 6-methylpyridin-2-yl group) and a 5-(pyridin-3-yl)isoxazole ring. These heterocycles are often associated with bioactivity, such as kinase inhibition or antiviral effects, as seen in analogous compounds .
Properties
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-2-6-18(21-13)25-15-7-9-23(12-15)19(24)16-10-17(26-22-16)14-5-3-8-20-11-14/h2-6,8,10-11,15H,7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCOBGOECTKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential therapeutic applications. Its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and an isoxazole, suggests interactions with various biological pathways, particularly in neuropharmacology and oncology.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features:
- A pyrrolidine ring that may enhance its biological activity.
- A 6-methylpyridine substituent which could facilitate specific receptor interactions.
- An isoxazole moiety , known for various pharmacological activities.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Inhibition of phosphodiesterase enzymes (PDEs) : Particularly PDE9A, which can lead to increased levels of cyclic GMP (cGMP) in the central nervous system, associated with neuroprotective effects and cognitive enhancements.
- Antimicrobial properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of PDEs can enhance signaling pathways that are crucial for neuronal health and function.
- Receptor Modulation : The structural components may interact with neurotransmitter receptors, influencing synaptic transmission and plasticity.
- Antimicrobial Action : The presence of the pyridine and isoxazole rings may contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone:
Table 1: Summary of Biological Activities
Detailed Findings
-
Neuropharmacological Studies :
- A study highlighted the role of similar compounds in enhancing cognitive functions through PDE inhibition, suggesting that this compound may have similar effects on memory and learning processes.
- Antimicrobial Efficacy :
- Cancer Research :
Scientific Research Applications
Scientific Research Applications
-
Enzyme Inhibition :
- Preliminary studies suggest that the compound may exhibit enzyme inhibitory properties. Its structural similarity to known enzyme inhibitors indicates potential for further exploration in this area. Research is ongoing to determine its specific inhibitory activities against various enzymes .
-
Antimicrobial Activity :
- Recent studies have investigated the antimicrobial properties of related compounds with similar structures. These compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms of action are believed to involve disruption of cellular processes .
- Molecular Docking Studies :
-
Synthesis and Characterization :
- The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for scalability in industrial applications. Characterization techniques such as NMR, FTIR, and mass spectrometry are used to confirm the structure and purity of synthesized products .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinyl Ether Derivatives
Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) () share the pyrrolidinyl ether scaffold. Unlike the target compound, which uses a 6-methylpyridin-2-yl substituent, 1a incorporates a phenylethyl group and an oxadiazole ring. However, 1a’s oxadiazole ring may confer greater metabolic stability compared to the target’s isoxazole .
Isoxazole-Containing Methanones
The compound (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (10a) () shares a methanone linker and pyridine substituent. Key differences include 10a’s triazole and phenylazo groups, which likely enhance π-π stacking interactions but may reduce bioavailability due to steric bulk.
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 2.1 | ~0.5 | Moderate |
| 1a () | 3.5 | ~0.2 | High |
| 10a () | 4.0 | <0.1 | Low |
Limitations and Gaps in Evidence
The provided literature lacks direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics. For instance:
Q & A
Q. What are the standard synthetic routes for (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the pyrrolidin-1-yl methanone core via coupling reactions, using reagents like EDCI/HOBt for amide bond formation between isoxazole and pyrrolidine intermediates .
- Step 2 : Functionalization of the pyridine rings. For example, nucleophilic substitution at the pyrrolidine oxygen using 6-methylpyridin-2-ol under basic conditions (e.g., NaH in DMF) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and validation using LC-MS .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the isoxazole and pyridine rings. For example, coupling constants in H NMR distinguish isoxazole protons (δ 6.5–7.0 ppm) from pyridine protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : To resolve stereochemical ambiguities in the pyrrolidine ring and confirm spatial arrangement of substituents .
- HRMS : For molecular ion validation (e.g., [M+H] at m/z 407.1752) .
Q. How can researchers identify potential biological targets for this compound?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with kinases or GPCRs, leveraging the compound’s heterocyclic motifs (isoxazole, pyridine) as pharmacophores .
- In Silico Screening : Databases like PubChem and ChEMBL provide analogs (e.g., mTOR inhibitors) with structural similarities, suggesting targets in signaling pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the pyrrolidine-isoxazole methanone core?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of the isoxazole ring) .
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of pyridine fragments, improving yields from 45% to 72% .
- Temperature Control : Maintain ≤60°C during nucleophilic substitution to prevent pyrrolidine ring decomposition .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay Standardization : Re-evaluate IC values under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., oxidized pyridine derivatives) that may interfere with activity .
- Structural Analog Comparison : Compare with (5-Methylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone to isolate the impact of the 6-methylpyridin-2-yloxy group .
Q. How do molecular dynamics simulations elucidate the compound’s interaction with biological targets?
- Binding Mode Analysis : Simulations (e.g., GROMACS) reveal hydrogen bonding between the isoxazole oxygen and kinase active-site residues (e.g., Asp184 in mTOR) .
- Conformational Flexibility : The pyrrolidine ring’s puckering (envelope vs. twist) affects binding entropy; simulations quantify energy barriers for ring inversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
